

Entinostat's Impact on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Entinostat
Cat. No.:	B1683978

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Introduction

Entinostat is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), with particular activity against HDAC1 and HDAC3.^{[1][2]} By inhibiting these enzymes, **Entinostat** disrupts the removal of acetyl groups from lysine residues on histone tails, leading to a state of histone hyperacetylation.^[2] This alteration in chromatin structure results in a more relaxed and transcriptionally active state, reactivating the expression of tumor suppressor genes and other genes involved in cell cycle regulation, differentiation, and apoptosis.^{[1][2]} This technical guide provides an in-depth overview of **Entinostat**'s effect on histone acetylation patterns, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Data Presentation: Quantitative Effects of Entinostat on Histone Acetylation

The following tables summarize the quantitative data on the effects of **Entinostat** on histone acetylation and its target HDACs.

Cell Line	Histone Mark	Fold Change in Acetylation (vs. Control)	Treatment Conditions	Reference
H838 (Lung Cancer)	Acetyl-Histone H4	11.2-fold increase	50 nM Entinostat	[3]
A549 (Lung Cancer)	Acetyl-Histone H4	1.8-fold increase	50 nM Entinostat	[3]
Osteosarcoma Cells	Acetyl-Histone H3	Time-dependent increase, peaking at 48 hours	2 μ M Entinostat	[1]

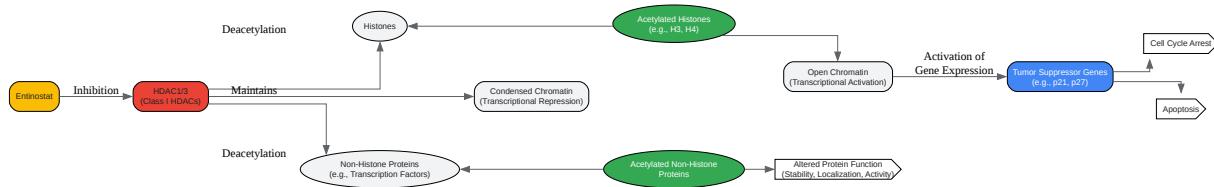
Table 1: **Entinostat**-Induced Changes in Histone Acetylation. This table presents the reported fold changes in the acetylation of specific histone marks in different cancer cell lines upon treatment with **Entinostat**. Data for specific lysine residues (e.g., H3K9ac, H3K27ac, H4K16ac) are currently limited in publicly available literature.

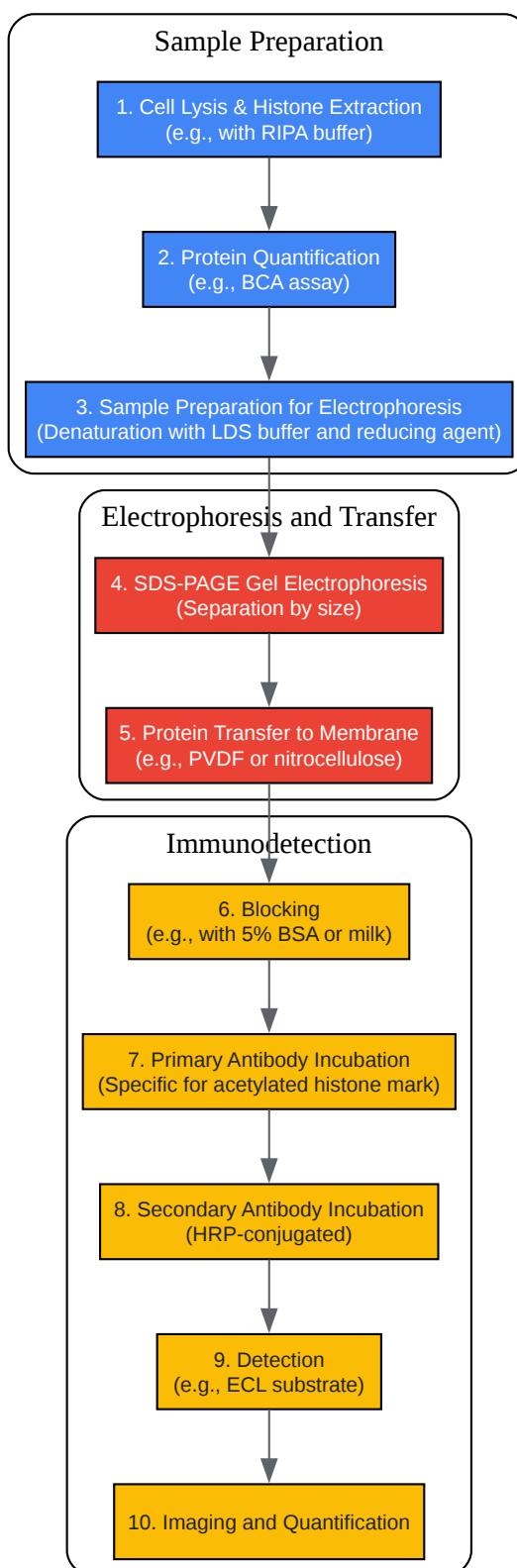
HDAC Isoform	IC50 (nM)
HDAC1	243
HDAC2	453
HDAC3	248

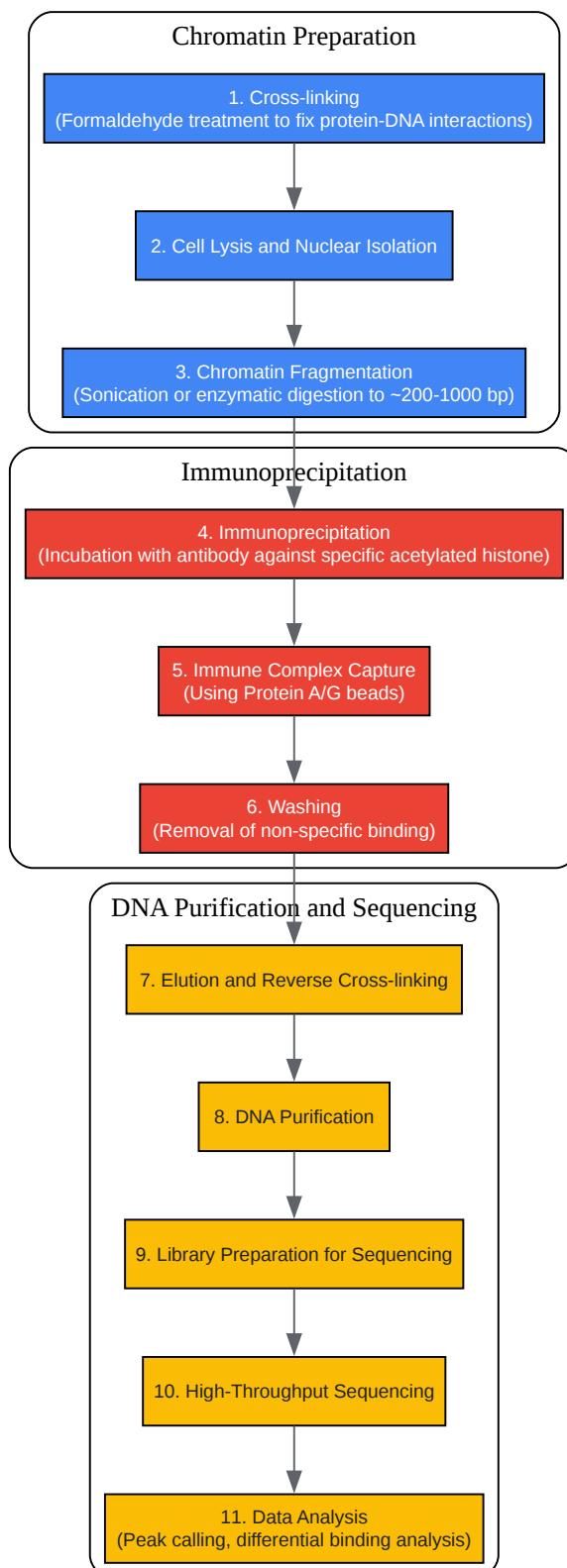
Table 2: Inhibitory Activity of **Entinostat** on Class I HDACs. This table shows the half-maximal inhibitory concentration (IC50) of **Entinostat** for key Class I histone deacetylases.

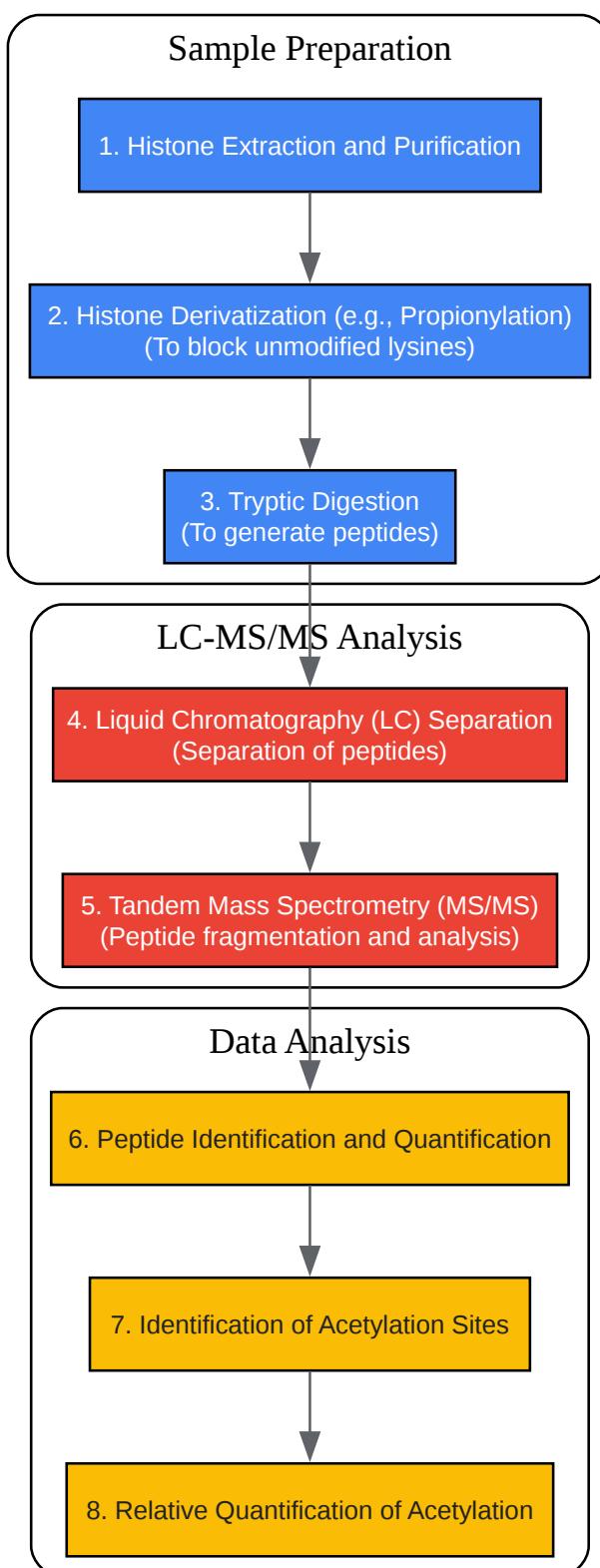
Signaling Pathways Modulated by Entinostat

Entinostat's primary mechanism of action, the inhibition of HDACs, triggers a cascade of downstream signaling events that ultimately lead to its anti-cancer effects. The following diagram illustrates the core signaling pathway.







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